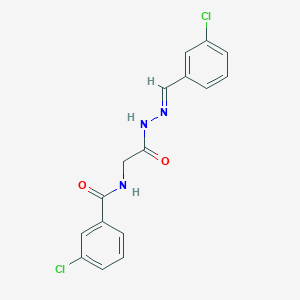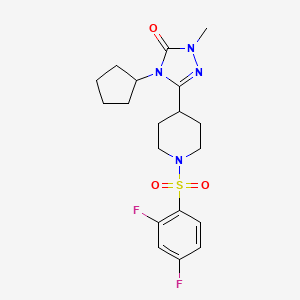![molecular formula C27H30N2O2 B11110783 4-[(2-ethylhexanoyl)amino]-N,N-diphenylbenzamide](/img/structure/B11110783.png)
4-[(2-ethylhexanoyl)amino]-N,N-diphenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylamino group attached to a carbonyl phenyl group, which is further linked to an ethylhexanamide chain. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE typically involves multiple steps, starting with the preparation of the diphenylamino carbonyl phenyl intermediate. This intermediate is then reacted with 2-ethylhexanamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANOIC ACID, while reduction could produce N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANOL.
Scientific Research Applications
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N1-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The diphenylamino group can interact with proteins or enzymes, modulating their activity. Additionally, the carbonyl group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANOIC ACID
- N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANOL
- N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANONITRILE
Uniqueness
N~1~-{4-[(DIPHENYLAMINO)CARBONYL]PHENYL}-2-ETHYLHEXANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H30N2O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2-ethylhexanoylamino)-N,N-diphenylbenzamide |
InChI |
InChI=1S/C27H30N2O2/c1-3-5-12-21(4-2)26(30)28-23-19-17-22(18-20-23)27(31)29(24-13-8-6-9-14-24)25-15-10-7-11-16-25/h6-11,13-21H,3-5,12H2,1-2H3,(H,28,30) |
InChI Key |
FTODWQSDDJEIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)

![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
![(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11110707.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11110712.png)
![17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11110714.png)

![5-(benzyloxy)-N-[2-(diethylamino)ethyl]-3-methyl-1H-indole-2-carboxamide](/img/structure/B11110735.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11110743.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11110754.png)
![N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B11110776.png)
![(3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11110782.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]propanehydrazide](/img/structure/B11110793.png)
